Ethionamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

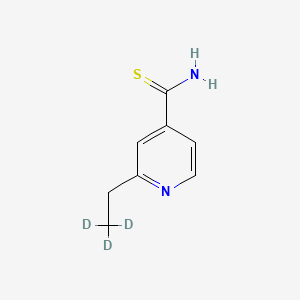

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H10N2S |

|---|---|

Poids moléculaire |

169.26 g/mol |

Nom IUPAC |

2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3 |

Clé InChI |

AEOCXXJPGCBFJA-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |

SMILES canonique |

CCC1=NC=CC(=C1)C(=S)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethionamide-d3: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethionamide-d3, a deuterated analog of the second-line antitubercular drug Ethionamide. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled version of Ethionamide, where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Ethionamide in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS)[1][2]. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectra, ensuring accurate and precise quantification in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | 2-(ethyl-2,2,2-d3)pyridine-4-carbothioamide |

| Synonyms | 2-Ethyl-4-pyridinecarbothioamide-d3, 2-Ethylthioisonicotinamide-d3 |

| CAS Number | 2748267-66-3[1] |

| Molecular Formula | C₈H₇D₃N₂S |

| Molecular Weight | 169.29 g/mol |

| SMILES | NC(C1=CC=NC(CC([2H])([2H])[2H])=C1)=S[1] |

| InChI | InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3[1] |

Table 2: Physical Properties of this compound and Ethionamide

| Property | This compound | Ethionamide (for reference) |

| Physical State | Solid | Yellow crystalline powder |

| Melting Point | Data not available | 164-166 °C (decomposes)[3] |

| Solubility | Soluble in DMSO and Methanol[1] | Sparingly soluble in water and ether; soluble in methanol, ethanol, and acetone |

Chemical Structure

The chemical structure of this compound is identical to that of Ethionamide, with the exception of the three deuterium atoms on the terminal methyl group of the ethyl substituent at the 2-position of the pyridine ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach for the synthesis of deuterated prothionamide, a closely related analog, has been described. This method can be adapted for this compound. The synthesis would likely involve the use of a deuterated ethylating agent to introduce the trideuteromethyl group onto the pyridine ring precursor. For instance, a synthetic route could start from 4-cyanopyridine, which is then ethylated using a deuterated ethyl halide (e.g., iodoethane-d3). The resulting 2-(ethyl-d3)-4-cyanopyridine can then be converted to the thioamide by reaction with hydrogen sulfide in the presence of a base.

A reported synthesis of a related compound, [1-14C]Ethionamide, started from 2-ethylpyridine and sodium [14C]cyanide, followed by conversion to the thioamide. A similar strategy could be employed for this compound, using deuterated precursors.

Analytical Methodology

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Ethionamide in biological samples, such as plasma. A general experimental protocol for such an analysis is outlined below.

Experimental Workflow: Quantification of Ethionamide using this compound as an Internal Standard

Caption: Workflow for Ethionamide quantification using LC-MS/MS.

Detailed Steps:

-

Sample Preparation: A known amount of this compound solution is added to the biological sample. The proteins are then precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction can be employed to isolate the analyte and the internal standard.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A mobile phase gradient is used to separate Ethionamide and this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ethionamide and this compound are monitored for selective and sensitive detection.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of Ethionamide and a fixed concentration of this compound. The concentration of Ethionamide in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action and Bioactivation of Ethionamide

Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its antibacterial effect. The bioactivation pathway is a critical area of study for understanding its efficacy and the mechanisms of drug resistance.

Signaling Pathway: Bioactivation of Ethionamide

Caption: Bioactivation pathway of Ethionamide in M. tuberculosis.

The bioactivation of Ethionamide is initiated by the mycobacterial enzyme EthA, a flavin monooxygenase. EthA is negatively regulated by the transcriptional repressor EthR. EthA catalyzes the oxidation of Ethionamide to an active sulfoxide metabolite.[4] This reactive intermediate then forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[3] InhA is a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. Mutations in the ethA or inhA genes are common mechanisms of resistance to Ethionamide.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ethionamide in preclinical and clinical research. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard. A thorough understanding of its properties, analytical methodologies, and the bioactivation pathway of the parent drug is crucial for researchers in the field of tuberculosis drug development and pharmacology. This guide provides a foundational resource to support these research endeavors.

References

The Role of Ethionamide-d3 in Advancing Tuberculosis Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the application of Ethionamide-d3, a deuterated analog of the second-line anti-tuberculosis drug ethionamide, in contemporary tuberculosis (TB) research. Primarily utilized as an internal standard, this compound is crucial for the accurate quantification of ethionamide in complex biological matrices through mass spectrometry-based techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, particularly multi-drug resistant strains (MDR-TB).

Core Application: An Internal Standard for Quantitative Bioanalysis

In the realm of pharmacokinetic and pharmacodynamic (PK/PD) studies of anti-tuberculosis agents, precision and accuracy are paramount. This compound serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalysis.[1] By introducing a known quantity of this compound into biological samples (e.g., plasma, serum) prior to analysis, researchers can effectively normalize for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1] The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the unlabeled drug (analyte) and exhibits similar ionization efficiency, is the preferred method to ensure the reliability of quantitative data.

Quantitative Insights from Pharmacokinetic Studies

The precise measurement of ethionamide concentrations in patients is critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity. Several pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of ethionamide. The data presented in the following tables are representative of typical pharmacokinetic parameters determined in human subjects. While not all of these studies explicitly state the use of this compound, they employed validated LC-MS/MS or HPLC methods for which this compound is the ideal internal standard.

| Parameter | Value | Study Population | Reference |

| Clearance (Cl/F) | 99.5 L/h | Adult patients with drug-resistant TB | |

| Volume of Distribution (V/F) | 180 L | Adult patients with drug-resistant TB | |

| Elimination Half-Life (t½) | 1.94 h | Adult TB patients | |

| Area Under the Curve (AUC₀₋₂₄) | 27.3 µg·h/mL (for a 750 mg dose) | Pediatric TB patients | |

| Maximum Concentration (Cₘₐₓ) | 3.94 µg/mL (for a 750 mg dose) | Pediatric TB patients |

Table 1: Population Pharmacokinetic Parameters of Ethionamide in Tuberculosis Patients

| Parameter | Value | Study Population | Reference |

| Clearance (CL) | 0.06 ± 0.00 L/h | In vitro Hollow Fiber System Model of TB | [2] |

| Volume of Distribution (V) | 0.24 ± 0.02 L | In vitro Hollow Fiber System Model of TB | [2] |

| Half-life (t₁/₂) | 3.04 ± 0.39 hours | In vitro Hollow Fiber System Model of TB | [2] |

Table 2: Ethionamide Pharmacokinetic Parameters in an in vitro Tuberculosis Model

Experimental Protocols

The following is a detailed methodology for the quantification of ethionamide in human plasma using LC-MS/MS, adapted from a validated method. This protocol is ideally suited for the use of this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)

-

Aliquoting: Transfer 300 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized, typically in the range of the expected analyte concentrations) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Pre-treatment: Add a precipitating agent (e.g., 100 µL of 1M acetic acid) and vortex.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by deionized water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, followed by a low-percentage organic solvent wash).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reverse-phase C18 column (e.g., Peerless Basic C18, 4.6 x 50 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile). A typical isocratic mobile phase could be 20:80 (v/v) 0.1% acetic acid:acetonitrile.

-

Flow Rate: 0.50 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ethionamide: Precursor ion (Q1) m/z 167.1 → Product ion (Q3) m/z 107.1.

-

This compound (Internal Standard): Precursor ion (Q1) m/z 170.1 → Product ion (Q3) m/z 107.1.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, entrance potential, collision energy, and collision cell exit potential for both ethionamide and this compound to achieve maximum signal intensity.

-

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of ethionamide.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of ethionamide to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of ethionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Ethionamide

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates the activation pathway and its mechanism of action.

Caption: Activation pathway and mechanism of action of Ethionamide in M. tuberculosis.

Experimental Workflow for Ethionamide Quantification

The following diagram outlines the typical workflow for the quantitative analysis of ethionamide in plasma samples using this compound as an internal standard.

Caption: Workflow for the quantification of Ethionamide using an internal standard.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ethionamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Ethionamide-d3. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data from its non-deuterated analog, Ethionamide. The underlying degradation pathways are expected to be identical, with potential minor differences in reaction kinetics due to the kinetic isotope effect, which may confer slightly enhanced stability to the deuterated compound.

Introduction to this compound

This compound is a deuterium-labeled version of Ethionamide, an essential second-line antitubercular agent. It is primarily used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Ethionamide in biological matrices.[1] Understanding its stability is critical for its use as a reliable standard and for the development of stable pharmaceutical formulations.

Physicochemical Properties:

| Property | Value |

| Chemical Name | 2-(ethyl-d3)-4-pyridinecarbothioamide |

| Molecular Formula | C₈H₇D₃N₂S |

| Molecular Weight | 169.28 g/mol |

| Appearance | Yellow crystals or powder |

| Melting Point | 164-166 °C (decomposes)[2] |

| Solubility | Soluble in methanol and ethanol[3] |

Summary of Stability Data

The stability of Ethionamide has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from forced degradation studies.

Table 1: Forced Degradation of Ethionamide under Hydrolytic Conditions [3]

| Condition | Time | Temperature | % Assay of Ethionamide |

| Distilled Water | - | - | 99.4 |

| 0.1 N HCl | - | - | 97.6 |

| 1.0 N HCl | - | - | 87.3 |

| 0.1 N NaOH | - | - | 98.1 |

| 1.0 N NaOH | - | - | 88.9 |

Table 2: Forced Degradation of Ethionamide under Oxidative, Thermal, and Photolytic Conditions [3]

| Condition | Time | Temperature | % Assay of Ethionamide |

| 3% H₂O₂ | - | - | 90.1 |

| 10% H₂O₂ | - | - | 84.4 |

| Thermal | 120 min | 80°C | 98.3 |

| Photolytic (Sunlight) | 24 h | Ambient | 98.7 |

Long-Term Storage Stability:

-

This compound: A commercially available standard of this compound is stated to be stable for at least four years when stored at -20°C.[4] Another supplier suggests it is stable under recommended storage conditions, advising to avoid heat, flames, sparks, extreme temperatures, and direct sunlight.

-

Ethionamide: Ethionamide tablets are recommended to be stored at room temperature (20-25°C) and protected from light and moisture.[5]

Degradation Pathways

Ethionamide is a prodrug that is activated in Mycobacterium tuberculosis by the enzyme EthA, a monooxygenase, to its active sulfoxide form.[2] This activation pathway is also a key step in its degradation. The primary degradation pathways involve hydrolysis, oxidation, and photolysis.

-

Hydrolysis: Ethionamide is susceptible to both acidic and basic hydrolysis, leading to the cleavage of the thioamide group.

-

Oxidation: The thioamide group is readily oxidized, forming the active ethionamide-S-sulfoxide and other related compounds.

-

Photolysis: Exposure to light can lead to degradation, although it appears to be relatively stable under short-term exposure to sunlight.[3]

References

Ethionamide-d3: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethionamide-d3, a deuterated analog of the second-line antituberculosis agent, Ethionamide. This document furnishes essential technical data, a detailed experimental protocol for its application as an internal standard, and a visualization of the metabolic activation pathway of its parent compound, Ethionamide.

Core Technical Data

This compound serves as a crucial internal standard for the quantitative analysis of Ethionamide in biological matrices through mass spectrometry-based assays. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2748267-66-3 |

| Molecular Formula | C₈H₇D₃N₂S |

| Molecular Weight | 169.3 g/mol |

Mechanism of Action: Ethionamide Bioactivation

Ethionamide is a prodrug that requires metabolic activation within Mycobacterium tuberculosis to exert its antibacterial effect. The activation is a critical step in its mechanism of action, which ultimately leads to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.

The bioactivation process is initiated by the bacterial enzyme EthA, a flavin monooxygenase. EthA catalyzes the oxidation of Ethionamide. The activated form of the drug then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an Ethionamide-NAD adduct. This adduct is the active molecule that inhibits the enoyl-acyl carrier protein reductase, InhA. The inhibition of InhA disrupts the fatty acid synthesis pathway, specifically the elongation of C26 fatty acids, which are precursors for mycolic acid production.

Caption: Bioactivation pathway of Ethionamide in Mycobacterium tuberculosis.

Experimental Protocol: Quantification of Ethionamide in Human Plasma

The following is a representative experimental protocol for the quantification of Ethionamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound. This protocol is adapted from a validated method for Ethionamide analysis.

1. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Ethionamide and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Ethionamide stock solution to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared at a fixed concentration.

-

Spiking: Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples.

2. Sample Preparation (Solid-Phase Extraction)

-

To 300 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

-

Vortex mix the samples.

-

Perform a solid-phase extraction (SPE) using a suitable SPE cartridge to remove plasma proteins and other interfering substances.

-

Wash the SPE cartridge with an appropriate washing solution.

-

Elute the analyte and internal standard from the SPE cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ethionamide and this compound. The exact m/z values will need to be optimized on the specific mass spectrometer being used.

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression analysis to fit the calibration curve.

-

Determine the concentration of Ethionamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The Pivotal Role of Deuterated Internal Standards in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of these investigations. The accuracy and reliability of LC-MS data are critically dependent on the use of appropriate internal standards (IS). Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering significant advantages in mitigating analytical variability and ensuring data integrity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical considerations for the effective implementation of deuterated internal standards in drug metabolism studies.

The Critical Need for Internal Standards in Bioanalysis

Quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is fraught with challenges.[1] These matrices are complex mixtures that can significantly influence the ionization efficiency of the analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect."[2][3] Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[3] Furthermore, variability can be introduced during sample preparation steps, including extraction, evaporation, and reconstitution.[4]

An ideal internal standard is a compound that behaves identically to the analyte during sample processing and analysis but is distinguishable by the mass spectrometer.[4] By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[1] This ratiometric approach effectively compensates for variations in sample handling and matrix effects, leading to more accurate and precise results.[3]

Advantages of Deuterated Internal Standards

While structural analogs can be used as internal standards, deuterated SIL-ISs offer superior performance due to their near-identical physicochemical properties to the analyte.[5] The primary advantages include:

-

Compensation for Matrix Effects: Deuterated internal standards co-elute with the analyte, meaning they experience the same degree of ion suppression or enhancement at the same retention time.[6] This co-elution is crucial for effective compensation of matrix effects, which can be highly variable between different biological samples.[3]

-

Correction for Extraction Recovery: Having almost identical chemical properties, the deuterated IS and the analyte will exhibit very similar recovery rates during sample extraction procedures.[4] Any loss of analyte during extraction will be mirrored by a proportional loss of the deuterated IS, thus maintaining an accurate analyte-to-IS ratio.

-

Improved Precision and Accuracy: By effectively normalizing for analytical variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative bioanalytical methods.[5][6] This is particularly critical in regulated bioanalysis where stringent acceptance criteria must be met.[7]

The superiority of deuterated internal standards over structural analogs has been demonstrated in numerous studies. For instance, in the quantification of the immunosuppressant drug everolimus, the use of a deuterated internal standard (everolimus-d4) resulted in a more favorable comparison with an independent LC-MS/MS method compared to a structural analog.[8]

Synthesis and Characterization of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms at positions that are metabolically stable and do not readily undergo hydrogen-deuterium (H-D) exchange.

General Synthesis Strategies

Several strategies can be employed for the synthesis of deuterated compounds:

-

Deuterium Gas-Based Methods: Catalytic deuteration using deuterium gas (D2) is a common method for introducing deuterium into a molecule, often by reducing a double or triple bond.

-

Deuterated Reagents: Utilizing deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) allows for the specific introduction of deuterium at carbonyl or ester functionalities.

-

H-D Exchange Reactions: Under certain conditions (e.g., using a strong base or an acid catalyst in the presence of a deuterium source like D2O), hydrogen atoms on a molecule can be exchanged for deuterium atoms.

The choice of synthetic route depends on the structure of the drug molecule and the desired position of deuteration. For example, the synthesis of deuterated formoterol and tolperisone has been achieved to serve as internal standards for LC/MS/MS analysis.[7]

Characterization and Purity Assessment

Ensuring the isotopic and chemical purity of the deuterated internal standard is crucial for accurate quantification. The presence of unlabeled analyte as an impurity in the deuterated IS can lead to an overestimation of the analyte's concentration.

Key characterization techniques include:

-

Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of incorporated deuterium atoms and to assess isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR and ²H NMR, are powerful tools for determining the position of deuteration and for quantitative NMR (qNMR) to assess purity.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the synthesized standard.

Experimental Design and Protocols

The successful implementation of deuterated internal standards in drug metabolism studies requires careful experimental design and validated analytical methods.

Experimental Workflow for a Typical DMPK Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic (PK) study utilizing a deuterated internal standard.[12]

Caption: Workflow of a preclinical pharmacokinetic study.

Detailed Methodologies for Key Experiments

Protein precipitation is a common and straightforward method for removing the bulk of proteins from plasma or serum samples.[13][14]

Protocol:

-

Thaw Samples: If frozen, thaw plasma/serum samples on ice.

-

Aliquot Sample: To a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Spike Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to the sample. The concentration of the IS should be optimized during method development.

-

Add Precipitation Solvent: Add 3 to 4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to the sample.[14]

-

Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

-

Analyze: The reconstituted sample is now ready for LC-MS/MS analysis.

Liquid-liquid extraction is used to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases.[15]

Protocol for Urine Samples:

-

Aliquot Sample: To a glass test tube, add 1 mL of urine.

-

Spike Internal Standard: Add a small volume of the deuterated internal standard working solution.

-

Adjust pH: Adjust the pH of the urine sample as needed to optimize the extraction of the analyte (e.g., acidify for acidic drugs, basify for basic drugs).

-

Add Extraction Solvent: Add an appropriate volume (e.g., 5 mL) of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex/Mix: Cap the tube and vortex or mix vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge: Centrifuge at a moderate speed to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the organic layer to a new tube.

-

Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in the LC mobile phase for analysis.

LC-MS/MS Parameters

The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Typical LC Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of small molecule drugs and their metabolites.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for standard analytical columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and a specific product ion (a fragment of the precursor).

-

MRM Transitions: At least one MRM transition should be optimized for the analyte and one for the deuterated internal standard.

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and ion source temperature need to be optimized for each analyte to maximize signal intensity.

Bioanalytical Method Validation

Before a bioanalytical method can be used for the analysis of study samples, it must be rigorously validated to ensure its reliability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have published guidance documents outlining the required validation parameters.[7][16][17]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7]

-

Calibration Curve: The relationship between the analyte concentration and the response. A linear regression is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Quantitative Data Presentation

The use of deuterated internal standards consistently leads to improved data quality. The following tables summarize representative quantitative data comparing the performance of methods using deuterated internal standards versus structural analogs.

Table 1: Comparison of Accuracy and Precision for Immunosuppressant Drugs [18]

| Analyte | Internal Standard Type | Concentration (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | Deuterated (CSA-d4) | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | Deuterated (TAC-¹³C-d₂) | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | Deuterated (SIR-¹³C-d₃) | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | Deuterated (EVE-d₄) | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | Deuterated (MPA-d₃) | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

Table 2: Comparison of Method Performance for Everolimus Quantification [8]

| Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | No significant difference |

| Slope (vs. independent method) | 0.95 | 0.83 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

Table 3: Impact of Deuterated Internal Standard on Matrix Effect and Recovery for Olmesartan [19]

| Parameter | With Deuterated IS | Without Deuterated IS (Hypothetical) |

| Matrix Effect (CV%) - LQC | 7.1% | Potentially >15% |

| Matrix Effect (CV%) - HQC | 4.2% | Potentially >15% |

| Recovery | Compensated by IS | Variable |

Potential Pitfalls and Solutions

While deuterated internal standards are highly effective, there are potential challenges to be aware of:

-

Isotopic Instability (H-D Exchange): Deuterium atoms at certain positions (e.g., on heteroatoms or acidic carbons) can exchange with protons from the solvent. This can be minimized by placing the deuterium labels on stable C-D bonds.

-

Chromatographic Shift (Isotope Effect): The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the analyte and the deuterated IS. While usually minor, this can be problematic if the analyte elutes in a region of rapidly changing matrix effects.

-

Metabolic Switching: In some cases, deuteration at a primary site of metabolism can slow down the reaction at that site, leading to an increase in metabolism at an alternative site. This "metabolic switching" can alter the metabolic profile of the drug.

The following diagram illustrates the concept of metabolic switching.

Caption: Mechanism of metabolic switching.

Conclusion

Deuterated internal standards are indispensable tools in modern drug metabolism studies. Their ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. While there are potential challenges associated with their use, careful consideration of labeling position, isotopic purity, and potential isotope effects during method development and validation will lead to robust and reliable bioanalytical methods. As the demand for more sensitive and accurate analytical methods continues to grow, the importance of deuterated internal standards in advancing our understanding of drug metabolism and disposition will only increase.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scispace.com [scispace.com]

- 6. texilajournal.com [texilajournal.com]

- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. fda.gov [fda.gov]

- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 18. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Physicochemical Differences Between Ethionamide and Ethionamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. Ethionamide-d3 is a deuterated analog of Ethionamide, where three hydrogen atoms on the terminal methyl group of the ethyl side chain have been replaced with deuterium. This isotopic substitution, while seemingly minor, can have significant implications for the drug's physicochemical properties, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural differences between Ethionamide and this compound, summarizes their known physicochemical properties, outlines experimental protocols for their synthesis and analysis, and discusses the potential impact of deuteration on the drug's behavior.

Core Structural Differences

The fundamental difference between Ethionamide and this compound lies in the isotopic composition of the ethyl group at the C2 position of the pyridine ring.

-

Ethionamide: Possesses a standard ethyl group (-CH2CH3).

-

This compound: Features a deuterated ethyl group where the terminal methyl group is replaced with a trideuteromethyl group (-CH2CD3).

This substitution of protium (¹H) with deuterium (²H) increases the molecular weight of the compound slightly but does not alter its fundamental chemical structure or stereochemistry.

Physicochemical Properties

| Property | Ethionamide | This compound | Reference(s) |

| IUPAC Name | 2-ethylpyridine-4-carbothioamide | 2-(ethyl-2,2,2-d3)pyridine-4-carbothioamide | [1][2] |

| Molecular Formula | C₈H₁₀N₂S | C₈H₇D₃N₂S | [1][3] |

| Molecular Weight | 166.25 g/mol | 169.26 g/mol | [1][2] |

| Appearance | Yellow crystals or canary yellow powder | Solid, likely with a similar appearance to Ethionamide | [1][3] |

| Melting Point | 164-166 °C (decomposes) | >147°C (decomposes) | [1][4] |

| Solubility | Practically insoluble in water; soluble in methanol, ethanol, and DMSO | Soluble in DMSO and Methanol | [1][3] |

The "Kinetic Isotope Effect" and Its Implications for Metabolism

The primary rationale for deuterating drug molecules is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.

In the context of drug metabolism, many phase I oxidation reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium at a metabolically labile site, the rate of metabolism at that position can be significantly reduced. This can lead to:

-

Increased Metabolic Stability: The drug molecule is broken down more slowly.

-

Longer Half-life (t½): The drug remains in the body for a longer period.

-

Increased Drug Exposure (AUC): The overall concentration of the drug in the plasma over time is higher.

-

Potential for Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.

-

Altered Metabolite Profile: A shift in metabolism away from the deuterated site may lead to the formation of different metabolites, which could potentially reduce the formation of toxic metabolites.

While specific in vivo comparative pharmacokinetic data for this compound is not publicly available, studies on other deuterated drugs have demonstrated these effects. For example, deuterated analogs of certain compounds have shown longer half-lives and lower clearance rates in microsomal stability assays.[5]

Mechanism of Action and Bioactivation of Ethionamide

To understand the potential impact of deuteration, it is crucial to understand the mechanism of action of Ethionamide.

As depicted in Figure 1, Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase. This activation converts Ethionamide to its active sulfoxide metabolite, which then forms an adduct with NAD+. This adduct subsequently inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), a key enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial death.

The deuteration in this compound is on the ethyl group, which is not the primary site of metabolic activation by EthA. Therefore, the bioactivation process itself is unlikely to be directly affected by this specific deuteration. However, the overall metabolic profile of the drug in the human host, which involves various metabolic pathways, could be altered, potentially impacting drug exposure and half-life.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is scarce. However, based on general principles of organic synthesis and deuteration, a plausible synthetic route can be proposed. One common approach involves the use of a deuterated starting material.

Proposed Synthetic Workflow:

A more specific, though still generalized, protocol would involve:

-

Preparation of 2-(ethyl-d3)-4-cyanopyridine: This could be achieved through a cross-coupling reaction between a suitable pyridine derivative and a deuterated ethylating agent or by direct deuteration of a precursor.

-

Conversion to Thioamide: The cyano group of 2-(ethyl-d3)-4-cyanopyridine can be converted to a thioamide group by reaction with hydrogen sulfide in the presence of a base, such as triethylamine or ammonia.

-

Purification: The crude product would then be purified using standard techniques like column chromatography and/or recrystallization to yield pure this compound.

-

Characterization: The final product would be characterized by ¹H NMR, ²H NMR, and mass spectrometry to confirm the structure and isotopic purity.

Quantification of Ethionamide and this compound in Biological Matrices

A common application for this compound is as an internal standard for the quantification of Ethionamide in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an analysis.

LC-MS/MS Analysis Workflow:

Detailed Steps:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of a known concentration of this compound solution in methanol (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Ethionamide and this compound. For example:

-

Ethionamide: m/z 167.1 → 134.1

-

This compound: m/z 170.1 → 137.1

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Ethionamide spiked into blank plasma and processed in the same manner.

-

Calculate the peak area ratio of the analyte (Ethionamide) to the internal standard (this compound).

-

Determine the concentration of Ethionamide in the unknown samples by interpolating from the calibration curve.

-

Conclusion

The structural difference between Ethionamide and its deuterated analog, this compound, is the substitution of three hydrogen atoms with deuterium on the terminal methyl group of the ethyl side chain. While this change is subtle, the resulting kinetic isotope effect has the potential to significantly alter the metabolic profile of the drug, likely leading to increased metabolic stability and a longer in vivo half-life. Although direct comparative experimental data on the physicochemical and pharmacokinetic properties of these two specific compounds are limited in the public domain, the well-established principles of deuteration in drug design suggest that this compound could offer an improved therapeutic profile over the non-deuterated parent drug. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative pharmacology of Ethionamide and this compound and to explore the potential clinical benefits of this deuterated analog in the treatment of tuberculosis. This compound already serves as a valuable tool as an internal standard in the precise quantification of Ethionamide in clinical and research settings.

References

Isotopic Labeling of Ethionamide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ethionamide, a crucial second-line antitubercular drug. This document details synthetic methodologies, analytical techniques for characterization, and applications in metabolic and pharmacokinetic research. The information is intended to equip researchers with the necessary knowledge to utilize isotopically labeled Ethionamide as a powerful tool in the study of tuberculosis and the development of improved therapeutic strategies.

Introduction to Ethionamide and the Role of Isotopic Labeling

Ethionamide (ETH) is a prodrug that requires bioactivation by the mycobacterial enzyme EthA, a monooxygenase.[1][2][3] Once activated, it ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][2] Isotopic labeling, the replacement of specific atoms in a molecule with their isotopes (e.g., ¹⁴C, ¹³C, ¹⁵N, or deuterium), is an invaluable technique in drug metabolism and pharmacokinetic (DMPK) studies.[4] Labeled Ethionamide serves as a tracer to elucidate its metabolic fate, identify metabolites, and quantify its distribution in biological systems.[4][5]

Synthesis of Isotopically Labeled Ethionamide

The synthesis of isotopically labeled Ethionamide can be approached by introducing the isotopic label at various positions within the molecule. The choice of isotope and labeling position depends on the specific research application.

Carbon-14 (¹⁴C) Labeling

Radiolabeled [¹⁴C]Ethionamide is particularly useful for quantitative studies such as mass balance, tissue distribution, and excretion, due to the ease of detection of its radioactive decay.[4]

Experimental Protocol: Synthesis of [¹⁴C]Ethionamide [5]

This protocol describes the synthesis of [1-¹⁴C]Ethionamide starting from 2-ethylpyridine and sodium [¹⁴C]cyanide.

-

N-Oxidation of 2-Ethylpyridine: 2-Ethylpyridine is converted to its N-oxide salt in near-quantitative yield using 35% hydrogen peroxide in acetic acid.

-

Nitration: The N-oxide is then subjected to a nitrating mixture of sulfuric and nitric acids to form 2-ethyl-4-nitropyridine N-oxide with a reported yield of 60%.

-

Reduction: The nitro group is reduced to an amine using iron filings in the presence of hydrochloric acid and acetic acid to yield 2-ethyl-4-aminopyridine.

-

Sandmeyer-type Reaction: The amino group is converted to a bromo group via a perbromide intermediate using 50% aqueous hydrobromic acid and sodium nitrite, yielding 2-ethyl-4-bromopyridine.

-

Cyanation with [¹⁴C]NaCN: The 2-ethyl-4-bromopyridine is then reacted with sodium [¹⁴C]cyanide to introduce the radiolabel, forming 2-ethyl-4-[¹⁴C]cyanopyridine.

-

Thionation: The nitrile is converted to the thioamide by reaction with a thionating agent, such as hydrogen sulfide in the presence of a base or Lawesson's reagent, to yield [¹⁴C]Ethionamide.

-

Purification: The final product is purified by techniques such as column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Materials | 2-ethylpyridine, Sodium [¹⁴C]cyanide | [5] |

| Key Intermediates | 2-ethyl-4-nitropyridine N-oxide, 2-ethyl-4-aminopyridine, 2-ethyl-4-bromopyridine | [5] |

| Radiochemical Purity | >99% | [6] |

| Specific Activity | >56 mCi/mmol | [6] |

Deuterium (²H or D) Labeling

Deuterated Ethionamide is a valuable tool for pharmacokinetic studies, where it can be used as an internal standard for quantitative mass spectrometry analysis, and to investigate the kinetic isotope effect on metabolism.[4][7][8] A commercially available standard is Ethionamide-d5, with deuterium atoms on the ethyl group.[9]

Experimental Protocol: Conceptual Synthesis of [ethyl-D5]Ethionamide

This conceptual protocol is based on general methods for deuterium labeling.

-

Synthesis of Deuterated Precursor: A deuterated ethyl-containing precursor is required. This can be achieved by reacting a suitable pyridine derivative with a deuterated ethylating agent, such as iodoethane-d5, under appropriate coupling conditions (e.g., Grignard or organolithium chemistry).

-

Introduction of the Thioamide Group: The thioamide functionality can be introduced at the 4-position of the pyridine ring through a multi-step process similar to the one described for ¹⁴C-labeling, starting from the deuterated 2-ethylpyridine. This would involve nitration, reduction to the amine, conversion to a halide, and subsequent cyanation followed by thionation.

-

Purification: The final deuterated Ethionamide is purified using standard chromatographic techniques.

| Parameter | Description |

| Labeling Position | Ethyl group |

| Common Deuterating Agents | Deuterated ethyl halides, Deuterium gas (for reduction steps) |

| Isotopic Purity Goal | >98% |

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

¹³C and ¹⁵N labeled Ethionamide are stable, non-radioactive isotopes used primarily in NMR and mass spectrometry studies to trace metabolic pathways and elucidate the structure of metabolites.[10][11]

Experimental Protocol: Conceptual Synthesis of [¹³C/¹⁵N]Ethionamide

This conceptual protocol outlines a general strategy for introducing ¹³C or ¹⁵N.

-

Synthesis of Labeled Pyridine Ring: A ¹³C or ¹⁵N-labeled pyridine precursor can be synthesized. For instance, ¹⁵N-labeled pyridine can be prepared via the Zincke reaction using ¹⁵NH₄Cl.[11] This labeled pyridine can then be elaborated to Ethionamide.

-

Introduction of Labeled Thioamide Group:

-

From a labeled nitrile: A labeled cyanide source (e.g., K¹³CN or K¹⁵CN) can be used to introduce the label, followed by thionation.

-

From a labeled amide: A ¹³C or ¹⁵N-labeled nicotinamide can be synthesized and subsequently converted to the thioamide using a thionating agent like Lawesson's reagent. The synthesis of (4-¹³C)nicotinamide from (¹³C)formic acid has been reported.[10]

-

-

Purification: The final product is purified by chromatography.

Analytical Techniques for Labeled Ethionamide

Mass Spectrometry (MS)

LC-MS/MS is the primary technique for the quantitative analysis of Ethionamide and its metabolites in biological matrices.[12] Isotopically labeled Ethionamide, particularly deuterated forms, serves as an ideal internal standard, as it co-elutes with the analyte but is distinguished by its mass.[2]

Experimental Protocol: Quantitative LC-MS/MS Analysis of Ethionamide in Plasma [12]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution (e.g., deuterated Ethionamide).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the sample.

-

Inject the supernatant into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Ethionamide and its labeled internal standard are monitored.

-

| Parameter | Ethionamide | Deuterated Ethionamide (d5) |

| Precursor Ion (m/z) | 167.1 | 172.1 |

| Product Ion (m/z) | 107.1 | (To be determined) |

| Calculation of Isotopic Enrichment | Isotopic enrichment can be determined from the mass spectrum by analyzing the relative intensities of the isotopic peaks in the molecular ion cluster.[13][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites and for confirming the position of isotopic labels. ¹³C-NMR is particularly informative when using ¹³C-enriched Ethionamide.[15]

Experimental Protocol: ¹³C-NMR Analysis of Labeled Ethionamide [1][16]

-

Sample Preparation:

-

Dissolve 10-50 mg of the labeled Ethionamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Use a standard pulse program with proton decoupling.

-

Adjust acquisition parameters such as the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to obtain quantitative information if required.

-

Metabolic Pathway of Ethionamide

Ethionamide is a prodrug that undergoes a complex metabolic activation and degradation pathway. The use of isotopically labeled Ethionamide has been instrumental in elucidating these steps.

Caption: Metabolic activation pathway of Ethionamide.

Pharmacokinetics of Ethionamide

Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug. While data for isotopically labeled Ethionamide is limited, the PK of unlabeled Ethionamide has been well-characterized and provides a baseline for comparison. Deuteration can sometimes lead to an improved pharmacokinetic profile, such as a longer half-life, due to the kinetic isotope effect slowing down metabolism.[7][8]

Table of Pharmacokinetic Parameters of Unlabeled Ethionamide in Humans

| Parameter | Value | Population | Reference |

| Bioavailability (F) | ~80% | Healthy Adults | [17] |

| Time to Peak (Tmax) | 1-2 hours | Healthy Adults | [7] |

| Half-life (t₁/₂) | ~2-3 hours | Healthy Adults | [17] |

| Volume of Distribution (Vd) | ~2 L/kg | TB Patients | [18] |

| Clearance (CL) | ~58.9 L/h | TB Patients | [18] |

| Protein Binding | ~30% | [17] |

Table of Pharmacokinetic Parameters of Unlabeled Ethionamide in Animal Models

| Parameter | Value | Species | Reference |

| Half-life (t₁/₂) | 3.04 ± 0.39 hours | Hollow Fiber System Model | [8][19] |

| Clearance (CL) | 0.06 ± 0.00 L/h | Hollow Fiber System Model | [8][19] |

Experimental Workflows

The use of isotopically labeled Ethionamide typically follows a structured workflow from synthesis to data analysis.

Caption: General workflow for studies using isotopically labeled Ethionamide.

Conclusion

Isotopically labeled Ethionamide is an indispensable tool for advancing our understanding of its mechanism of action, metabolism, and pharmacokinetics. This guide provides a foundational framework of synthetic strategies and analytical methodologies to empower researchers in their efforts to combat tuberculosis. The continued application of these techniques will be crucial for the development of more effective and safer treatment regimens.

References

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethionamide and Prothionamide Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ethionamide-d3 for Researchers

This technical guide provides an in-depth overview of high-purity Ethionamide-d3 for researchers, scientists, and drug development professionals. It covers commercial suppliers, key technical data, the mechanism of action of the parent compound ethionamide, and a typical experimental workflow for its use as an internal standard.

This compound is the deuterated form of Ethionamide, an antibiotic used in the treatment of multi-drug resistant tuberculosis.[1][2] Deuterium-labeled compounds, such as this compound, are valuable in pharmaceutical research.[3][4] They are commonly used as internal standards for quantification studies using mass spectrometry (GC- or LC-MS) due to their similar chemical properties to the parent drug but distinct mass.[2][5] This allows for precise and accurate measurement of the drug's concentration in biological samples. The substitution of hydrogen with deuterium can also lead to a stronger chemical bond (C-D vs. C-H), which can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[6]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound. The following table summarizes the key specifications from various vendors to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Cayman Chemical | This compound | 2748267-66-3 | C₈H₇D₃N₂S | 169.3 | ≥99% deuterated forms (d₁-d₃) | Solubility: DMSO, Methanol.[2] |

| Santa Cruz Biotechnology | This compound | 536-33-4 (unlabeled) | C₈H₇D₃N₂S | 169.26 | Not specified | Labeled analogue of an antibacterial agent.[7] |

| Veeprho | This compound | Not specified | Not specified | Not specified | Not specified | High quality reference standards.[8] |

| LGC Standards | This compound | Not specified | Not specified | Not specified | Not specified | Labeled analogue.[9] |

| MedChemExpress | This compound | Not specified | C₈H₇D₃N₂S | 169.26 | Not specified | Deuterium labeled Ethionamide.[10] |

| Clinivex | This compound | Not specified | Not specified | Not specified | Not specified | High quality reference standard supplier.[11] |

Mechanism of Action of Ethionamide

Ethionamide is a prodrug, meaning it requires activation within the target organism to become effective.[1][12] Its primary target is Mycobacterium tuberculosis. The mechanism involves several key steps that ultimately disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12][13]

-

Activation: Ethionamide is activated by a monooxygenase enzyme called EthA, which is encoded by the ethA gene in M. tuberculosis.[12][13]

-

Inhibition of InhA: The activated form of ethionamide then forms an adduct with NAD+. This adduct binds to and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase).[1][12]

-

Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing the long-chain mycolic acids that form the protective outer layer of the mycobacterial cell wall.[12][14]

-

Bacterial Cell Death: By inhibiting InhA, ethionamide disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately causing bacterial death.[12]

Resistance to ethionamide can arise from mutations in the ethA gene, which prevents the activation of the prodrug, or from mutations in the inhA gene that alter the drug's binding site.[1]

Caption: Ethionamide activation and its inhibitory effect on mycolic acid synthesis in M. tuberculosis.

Experimental Protocols and Workflow

This compound is primarily used as an internal standard (IS) in bioanalytical methods to quantify ethionamide in biological matrices like plasma. A typical workflow for such an analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is outlined below.

Caption: A generalized workflow for the quantification of Ethionamide using this compound as an internal standard.

A more detailed experimental protocol, based on a published LC-MS/MS method for the simultaneous quantification of ethionamide and its metabolite, ethionamide sulfoxide, is provided below.[15]

Objective: To determine the concentration of ethionamide in human plasma.

Materials and Reagents:

-

Ethionamide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Acetic Acid, analytical grade

-

Water, deionized

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., Peerless Basic C18)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of ethionamide and this compound in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking blank human plasma with known concentrations of ethionamide (e.g., 25-6000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To 300 µL of plasma sample (unknown, standard, or QC), add a fixed amount of this compound solution.

-

Vortex the mixture.

-

Load the mixture onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the specific mass-to-charge (m/z) transitions for both ethionamide and this compound.

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte (ethionamide) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of ethionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. theclinivex.com [theclinivex.com]

- 12. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 13. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ethionamide in Human Plasma using Ethionamide-d3 as an Internal Standard by LC-MS/MS

Introduction

Ethionamide is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring of ethionamide is essential to ensure efficacy while minimizing dose-related toxicities. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethionamide in human plasma. The use of a stable isotope-labeled internal standard, Ethionamide-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for pharmacokinetic studies and routine clinical monitoring.

Principle

The method involves the extraction of ethionamide and the internal standard (this compound) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of ethionamide to this compound.

Experimental Protocols

Materials and Reagents

-

Analytes: Ethionamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (reagent grade)

-

Plasma: Blank human plasma, stored at -80°C

-

SPE Cartridges: Oasis HLB 1cc (30 mg) or equivalent

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent, equipped with a binary pump, degasser, and autosampler.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent, with an electrospray ionization (ESI) source.

-

Analytical Column: Peerless Basic C18 (50 x 4.6 mm, 3.5 µm) or equivalent.[1][2][3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethionamide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the ethionamide stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 300 µL of plasma, add 50 µL of the IS working solution (100 ng/mL this compound) and vortex for 10 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Dry the cartridges under vacuum for 1 minute.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Peerless Basic C18 (50 x 4.6 mm, 3.5 µm)[1][2][3] |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile[1][2][3] |

| Gradient | Isocratic: 20% A, 80% B[1][2][3] |

| Flow Rate | 0.50 mL/min[1][2][3] |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Injection Volume | 5 µL |

| Run Time | 3.5 minutes[1][2][3] |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ethionamide: m/z 167.1 → 149.1this compound: m/z 170.1 → 152.1 |

| Ion Spray Voltage | 5500 V |

| Temperature | 550°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Declustering Potential | 80 V |

| Entrance Potential | 10 V |

| Collision Energy | 25 V |

| Collision Cell Exit Potential | 10 V |

Method Validation and Performance

The method was validated according to FDA guidelines for bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 25.0 to 6000 ng/mL for ethionamide in human plasma.[1][3] The coefficient of determination (r²) was consistently >0.998.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Ethionamide | 25.0 - 6000 | y = 0.0025x + 0.0012 | >0.998 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 25.0 | 6.8 | 104.2 | 8.1 | 102.5 |

| LQC | 75.0 | 5.2 | 98.7 | 6.5 | 99.1 |

| MQC | 750 | 4.1 | 101.5 | 5.3 | 100.8 |

| HQC | 4500 | 3.5 | 99.3 | 4.8 | 101.2 |

Recovery

The extraction recovery of ethionamide and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 3: Extraction Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Ethionamide | 88.5 | 91.2 | 90.4 |

| This compound | 89.1 | 90.5 | 89.8 |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical procedure.

Caption: LC-MS/MS sample preparation and analysis workflow.

Logical Relationship of Quantification

This diagram shows the principle of using an internal standard for quantification.

Caption: Principle of internal standard-based quantification.

Conclusion

This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of ethionamide in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for therapeutic drug monitoring and pharmacokinetic research in patients undergoing treatment for multidrug-resistant tuberculosis.

References

- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]